3-Piperidinobenzaldehyde
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Overview
Description
3-Piperidinobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring at the third position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinobenzaldehyde typically involves the reaction of 3-bromobenzaldehyde with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the piperidine group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, such as N-alkylation or N-acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Piperidinobenzoic acid.
Reduction: 3-Piperidinobenzyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Piperidinobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Piperidinobenzaldehyde largely depends on its chemical structure. The piperidine ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Benzaldehyde: An aromatic aldehyde with a single formyl group attached to a benzene ring.
3-Piperidinobenzoic acid: An oxidized form of 3-Piperidinobenzaldehyde.
Uniqueness: this compound is unique due to the presence of both a piperidine ring and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXQUTSXXILOMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428184 |
Source
|
Record name | 3-piperidinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669050-72-0 |
Source
|
Record name | 3-piperidinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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